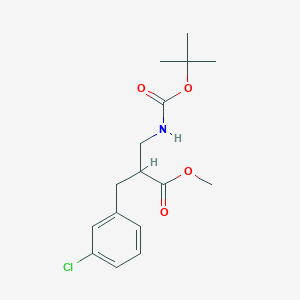
Ácido 2-metoxi-1,3-benzotiazol-6-carboxílico
Descripción general
Descripción
2-Methoxy-1,3-benzothiazole-6-carboxylic acid is a useful research compound. Its molecular formula is C9H7NO3S and its molecular weight is 209.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxy-1,3-benzothiazole-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-1,3-benzothiazole-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Bioquímica y Química Medicinal
Los benzotiazoles, incluido el ácido 2-metoxi-1,3-benzotiazol-6-carboxílico, han desempeñado un papel importante en el campo de la bioquímica y la química medicinal debido a su alta actividad farmacéutica y biológica .
Química Verde
Los avances recientes en la síntesis de compuestos de benzotiazol relacionados con la química verde implican la condensación de 2-aminobencenotionol con aldehídos/cetonas/ácidos/cloruros de acilo y la ciclación de tioamida o dióxido de carbono (CO2) como materias primas .
Aplicaciones Antibacterianas y Antifúngicas
El ácido 2-metoxi-1,3-benzotiazol-6-carboxílico ha mostrado una significativa actividad antibacteriana y antifúngica , lo que lo convierte en un candidato potencial para el desarrollo de nuevos agentes antimicrobianos.
Aplicaciones Antioxidantes
Este compuesto también ha demostrado propiedades antioxidantes , lo que podría ser beneficioso en el tratamiento de enfermedades causadas por el estrés oxidativo.
Aplicaciones Antiproliferativas
La actividad antiproliferativa del ácido 2-metoxi-1,3-benzotiazol-6-carboxílico sugiere su posible uso en el desarrollo de terapias contra el cáncer.
Detección y Visualización de Fluorescencia
Los benzotiazoles se utilizan para la detección de fluorescencia y la visualización de fluorescencia , lo que convierte al ácido 2-metoxi-1,3-benzotiazol-6-carboxílico en un candidato potencial para estas aplicaciones.
Terapia Fotodinámica y Fototérmica
También se utilizan como fotosensibilizadores en la terapia fotodinámica y la terapia fototérmica , que son técnicas utilizadas para tratar el cáncer y otras enfermedades.
Imagenología Fotoacústica
Más recientemente, los benzotiazoles se han explorado en la imagenología fotoacústica , una técnica que combina ultrasonidos y señales fotoacústicas inducidas por láser para mejorar el contraste y la profundidad de la imagenología óptica.
Mecanismo De Acción
Target of Action
Benzothiazole derivatives have been known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Benzothiazole derivatives have been reported to inhibit k1 capsule formation in uropathogenic escherichia coli , indicating that they may interact with bacterial enzymes or proteins involved in capsule synthesis.
Biochemical Pathways
Given the potential inhibitory effect on k1 capsule formation in uropathogenic escherichia coli , it can be inferred that the compound may interfere with the biochemical pathways involved in bacterial capsule synthesis.
Result of Action
The potential inhibitory effect on k1 capsule formation in uropathogenic escherichia coli suggests that the compound may have antibacterial properties .
Análisis Bioquímico
Biochemical Properties
2-Methoxy-1,3-benzothiazole-6-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been found to inhibit the formation of K1 capsules in uropathogenic Escherichia coli by interacting with specific enzymes involved in the capsule formation pathway . The nature of these interactions involves binding to the active sites of the enzymes, thereby inhibiting their activity and preventing the formation of the protective capsule around the bacteria.
Cellular Effects
The effects of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid on various types of cells and cellular processes are significant. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation in affected cells . Additionally, it has been observed to alter metabolic pathways, leading to changes in the levels of certain metabolites within the cells.
Molecular Mechanism
At the molecular level, 2-Methoxy-1,3-benzothiazole-6-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound has also been found to influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in the modulation of various cellular processes, including metabolism, inflammation, and cell signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid have been observed to change over time. The compound is relatively stable under refrigerated conditions, but it can degrade over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These effects are dependent on the concentration and duration of exposure to the compound.
Dosage Effects in Animal Models
The effects of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid vary with different dosages in animal models. At low doses, the compound has been found to have beneficial effects, such as reducing inflammation and modulating metabolic pathways . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
2-Methoxy-1,3-benzothiazole-6-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. It has been shown to affect metabolic flux, leading to changes in the levels of certain metabolites . The compound can inhibit specific enzymes, thereby altering the flow of metabolites through the pathways and affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 2-Methoxy-1,3-benzothiazole-6-carboxylic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for certain biomolecules.
Subcellular Localization
The subcellular localization of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, thereby enhancing its efficacy and reducing potential off-target effects.
Propiedades
IUPAC Name |
2-methoxy-1,3-benzothiazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c1-13-9-10-6-3-2-5(8(11)12)4-7(6)14-9/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WICVRQPTGYHIHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(S1)C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40663355 | |
| Record name | 2-Methoxy-1,3-benzothiazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40663355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22514-57-4 | |
| Record name | 2-Methoxy-1,3-benzothiazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40663355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,4,7,8-Tetramethyl(214C)imidazolo[4,5-f]quinoxalin-2-amine](/img/structure/B1500191.png)


![1-[2-Amino-1-(4-trifluoromethyl-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B1500198.png)







![1-[2-Amino-1-(3-aminophenyl)ethyl]pyrrolidine-3-carboxylic acid](/img/structure/B1500216.png)
